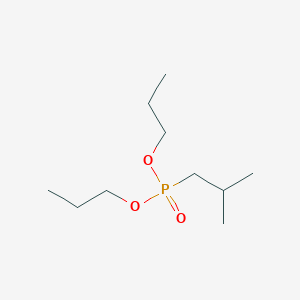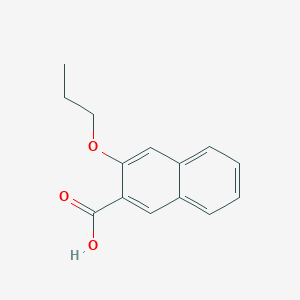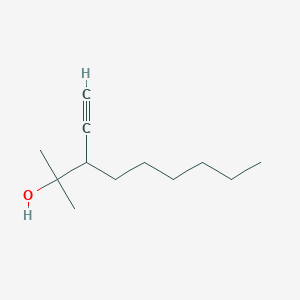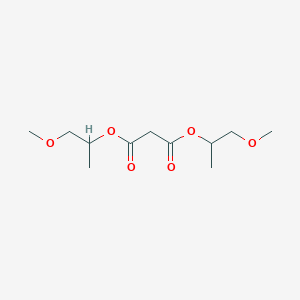
Bis(1-methoxypropan-2-yl) propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-methoxypropan-2-yl) propanedioate is a chemical compound with the molecular formula C10H18O6. It is known for its unique structure, which includes two 1-methoxypropan-2-yl groups attached to a propanedioate backbone. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methoxypropan-2-yl) propanedioate typically involves the esterification of propanedioic acid with 1-methoxypropan-2-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Bis(1-methoxypropan-2-yl) propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Propanedioic acid and 1-methoxypropan-2-ol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
科学研究应用
Bis(1-methoxypropan-2-yl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Bis(1-methoxypropan-2-yl) propanedioate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and analyzed. The pathways involved often include ester hydrolysis, oxidation, and other metabolic processes.
相似化合物的比较
Similar Compounds
Dimethyl malonate: Similar ester structure but with methyl groups instead of 1-methoxypropan-2-yl groups.
Diethyl malonate: Similar ester structure but with ethyl groups instead of 1-methoxypropan-2-yl groups.
Bis(2-methoxyethyl) malonate: Similar structure with 2-methoxyethyl groups.
Uniqueness
Bis(1-methoxypropan-2-yl) propanedioate is unique due to its specific ester groups, which impart distinct chemical properties such as solubility and reactivity. These properties make it suitable for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
89574-47-0 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC 名称 |
bis(1-methoxypropan-2-yl) propanedioate |
InChI |
InChI=1S/C11H20O6/c1-8(6-14-3)16-10(12)5-11(13)17-9(2)7-15-4/h8-9H,5-7H2,1-4H3 |
InChI 键 |
DTEVNKMNHCRZMD-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OC(=O)CC(=O)OC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


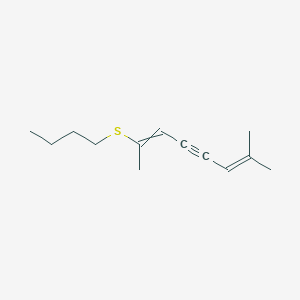

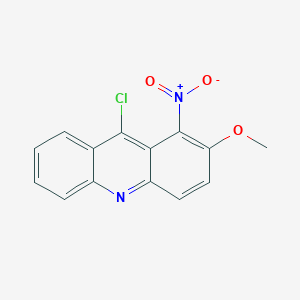


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
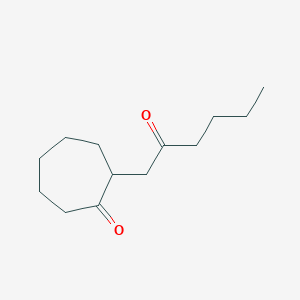
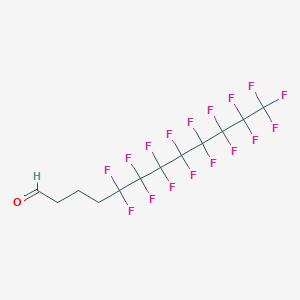
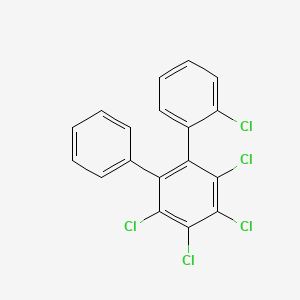
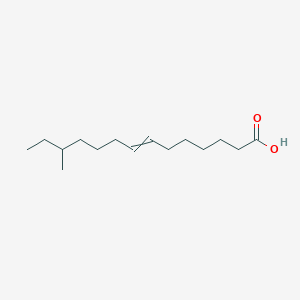
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
